An In-depth Technical Guide to 3-Bromo-2-methylbenzoic Acid (CAS Number: 76006-33-2)
An In-depth Technical Guide to 3-Bromo-2-methylbenzoic Acid (CAS Number: 76006-33-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbenzoic acid, with the CAS number 76006-33-2, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a methyl group on the benzoic acid core, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile building block in the synthesis of complex molecules.[2]
Physicochemical Properties
3-Bromo-2-methylbenzoic acid is typically a white to off-white or pale orange crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 76006-33-2 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | White to off-white/pale orange crystalline powder | [1] |
| Melting Point | 152-156 °C | [2] |
| Boiling Point | 316.1 ± 30.0 °C at 760 mmHg (Predicted) | |
| Density | 1.599 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [1] |
| pKa | 3.56 ± 0.10 (Predicted) |
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of 3-Bromo-2-methylbenzoic acid was acquired on a 400 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 2.73 | s | - | 3H | -CH₃ |
| 7.15 | t | 8.0 Hz | 1H | Ar-H |
| 7.77 | dd | 8.0 Hz, 1.2 Hz | 1H | Ar-H |
| 7.94 | dd | 8.0 Hz, 1.2 Hz | 1H | Ar-H |
Source: ChemicalBook[1]
¹³C NMR Spectroscopy
Predicted ¹³C NMR spectral data for 3-Bromo-2-methylbenzoic acid.
| Chemical Shift (δ) | Assignment |
| ~22 | -CH₃ |
| ~125 | Ar-C |
| ~128 | Ar-CH |
| ~131 | Ar-CH |
| ~133 | Ar-C |
| ~138 | Ar-CH |
| ~140 | Ar-C |
| ~172 | -COOH |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem.[1] The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument. Key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | C=C stretch (aromatic ring) |
| ~1300 | C-O stretch |
| ~800-600 | C-Br stretch |
Mass Spectrometry
The mass spectrum of 3-Bromo-2-methylbenzoic acid would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a compound containing one bromine atom. The predicted nominal mass is 214 and 216 g/mol for the two major isotopes. A common fragmentation pattern for benzoic acids is the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).
Experimental Protocols
Synthesis of 3-Bromo-2-methylbenzoic acid
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Method 1: From 1,3-dibromo-2-methylbenzene
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Materials: 1,3-dibromo-2-methylbenzene, anhydrous tetrahydrofuran (THF), tert-butyl lithium (t-BuLi) in pentane, dry ice (solid CO₂), 5% aqueous sodium hydroxide (NaOH), concentrated hydrochloric acid (HCl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), petroleum ether.
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Procedure:
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In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous THF (100 mL).
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Cool the solution to -80 °C using a dry ice/acetone bath.
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Slowly add t-BuLi (1.5 M in pentane, 17 mL) dropwise, maintaining the temperature below -76 °C.
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Stir the reaction mixture at -76 to -78 °C for 2 hours.
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Add crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.
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Remove the solvent under reduced pressure.
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Add 5% aqueous NaOH solution (40 mL) to the residue and wash the aqueous phase with dichloromethane (2 x 10 mL).
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Acidify the aqueous phase to pH 1 with concentrated HCl.
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Extract the product with ethyl acetate (2 x 100 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, gradient from 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[1]
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Method 2: Hydrolysis of methyl 3-bromo-2-methylbenzoate
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Materials: Methyl 3-bromo-2-methylbenzoate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 2N hydrochloric acid (HCl).
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Procedure:
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In a round-bottom flask, mix methyl 3-bromo-2-methylbenzoate (35.0 g), LiOH (10.9 g), THF (300 mL), and water (50 mL).
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Stir the mixture at 60 °C for 16 hours.
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Concentrate the reaction mixture under vacuum.
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Dilute the residue with water (80 mL).
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Acidify the mixture to pH 4 with 2N HCl.
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Collect the precipitated solid by filtration and wash with water.
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Dry the solid under vacuum to obtain 3-bromo-2-methylbenzoic acid.[1]
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Determination of Melting Point
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Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.
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Procedure:
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Place a small amount of the finely powdered, dry 3-Bromo-2-methylbenzoic acid into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to about 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.
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NMR Sample Preparation and Analysis
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Procedure:
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Dissolve approximately 10-20 mg of 3-Bromo-2-methylbenzoic acid in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
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For ¹³C NMR, a higher concentration of the sample may be required, and a greater number of scans will be necessary to obtain a good signal-to-noise ratio.
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Applications in Drug Development
3-Bromo-2-methylbenzoic acid serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated as modulators of several important drug targets.[2]
α₂-Adrenoceptor Agonists
Derivatives of 3-Bromo-2-methylbenzoic acid can be elaborated into compounds with agonist activity at α₂-adrenergic receptors. These receptors are involved in the regulation of blood pressure and have been targets for antihypertensive drugs. The synthetic strategy often involves the conversion of the carboxylic acid to an amide, followed by further modifications to introduce functionalities that mimic the binding of endogenous catecholamines.
Smoothened (SMO) Receptor Antagonists
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tumorigenesis. The Smoothened (SMO) receptor is a key component of this pathway. Antagonists of the SMO receptor are being investigated as anti-cancer agents. The 3-Bromo-2-methylbenzoic acid scaffold can be used to synthesize complex heterocyclic systems that act as SMO antagonists.
HIV-1 Entry Inhibitors
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a complex process that can be targeted by small molecule inhibitors. The structural features of 3-Bromo-2-methylbenzoic acid can be incorporated into larger molecules designed to interfere with the viral entry mechanism, for example, by blocking the interaction between viral envelope proteins and host cell receptors.
Visualizations
Caption: Synthetic workflow for 3-Bromo-2-methylbenzoic acid.
Caption: Simplified Smoothened signaling pathway and point of intervention.
Safety Information
3-Bromo-2-methylbenzoic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-Bromo-2-methylbenzoic acid is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the development of novel therapeutic agents targeting a range of biological pathways. This guide provides essential technical information to support researchers and drug development professionals in utilizing this compound to its full potential.
